![molecular formula C27H34ClFN2O4 B10825816 (3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide](/img/structure/B10825816.png)
(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKRA 7 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the benzodioxepin moiety.
- Attachment of the fluoro-methoxyphenyl group.
- Final coupling with the chloro-substituted benzodioxepin derivative.
Industrial Production Methods: Industrial production of PKRA 7 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: PKRA 7 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions:
Substitution Reactions: Often use halogenated solvents and catalysts like palladium.
Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives of PKRA 7, which can be further analyzed for their biological activity .
Scientific Research Applications
PKRA 7 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions.
Biology: Investigates the role of prokineticin receptors in cellular processes.
Medicine: Explores therapeutic potential in treating conditions like cancer, arthritis, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
PKRA 7 exerts its effects by binding to prokineticin receptors 1 and 2, thereby inhibiting their interaction with the natural ligand, prokineticin 2. This inhibition blocks downstream signaling pathways involved in angiogenesis, inflammation, and cell migration. The molecular targets include various chemokines and cytokines, which are modulated to reduce inflammatory responses and tumor growth .
Comparison with Similar Compounds
PKRA 83: Another potent prokineticin receptor antagonist with similar biological activities.
Bv8 Antagonist: Targets the same receptors but with different chemical structures.
Uniqueness of PKRA 7: PKRA 7 is unique due to its high potency and ability to penetrate the blood-brain barrier, making it particularly useful in studying central nervous system disorders. Its specific chemical structure also allows for selective inhibition of prokineticin receptors, reducing off-target effects .
Properties
Molecular Formula |
C27H34ClFN2O4 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H34ClFN2O4/c1-18(2)14-31(16-20-11-22(28)26-25(13-20)34-9-4-10-35-26)27(32)21-7-8-30(17-21)15-19-5-6-23(29)24(12-19)33-3/h5-6,11-13,18,21H,4,7-10,14-17H2,1-3H3/t21-/m1/s1 |
InChI Key |
GZHUKRDKTDCKQD-OAQYLSRUSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)[C@@H]3CCN(C3)CC4=CC(=C(C=C4)F)OC |
Canonical SMILES |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC(=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


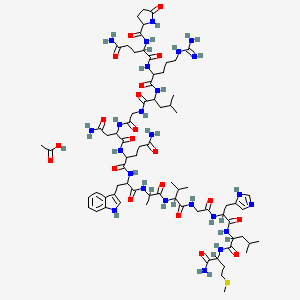
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10825741.png)
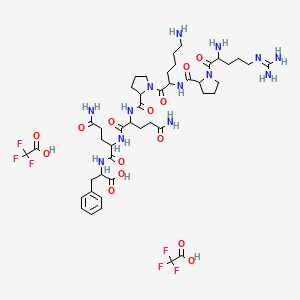
![acetic acid;(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10825762.png)
![2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B10825774.png)
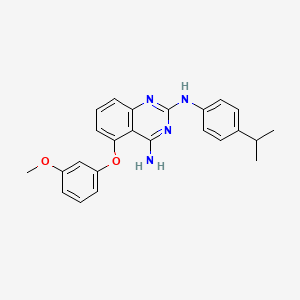
![4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester](/img/structure/B10825781.png)
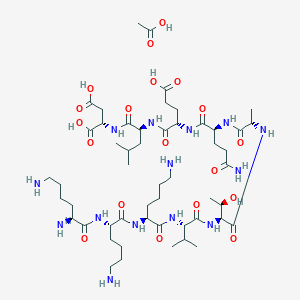
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B10825797.png)
![N-[4-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide](/img/structure/B10825803.png)

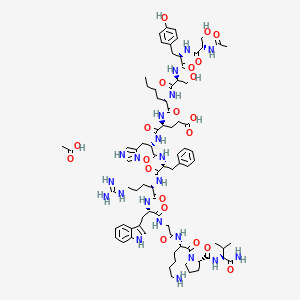
![N-[2-[[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide;hydrochloride](/img/structure/B10825825.png)
![1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide](/img/structure/B10825834.png)
